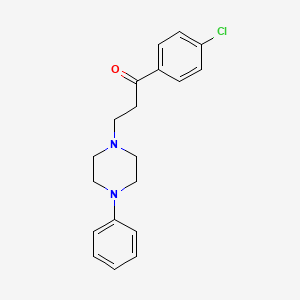

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one

Übersicht

Beschreibung

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylpiperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that derivatives of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one may possess antidepressant properties. The structural similarity to known antidepressants allows for exploration in this area. A study conducted on piperazine derivatives showed that modifications could enhance serotonin receptor affinity, which is crucial for antidepressant activity .

Table 1: Antidepressant Activity of Related Compounds

| Compound Name | Affinity (Ki, nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Serotonin Reuptake Inhibition |

| 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | TBD | Serotonin Receptor Agonism |

Antipsychotic Potential

The compound's structure suggests potential antipsychotic properties due to its interaction with dopamine receptors. Research has indicated that compounds with similar piperazine structures can modulate dopaminergic pathways, which are often implicated in psychotic disorders .

Behavioral Studies

Behavioral studies using animal models have shown that compounds similar to this compound can influence anxiety and depression-like behaviors. For instance, administration in rodent models has resulted in significant changes in the forced swim test and elevated plus maze tests, indicating potential anxiolytic effects .

Table 2: Behavioral Effects in Animal Models

| Test Type | Result (Control vs Compound) | Significance Level |

|---|---|---|

| Forced Swim Test | Reduced immobility | p < 0.05 |

| Elevated Plus Maze | Increased open arm entries | p < 0.01 |

Synthetic Pathways

The synthesis of this compound has been explored through various methodologies, including the use of palladium-catalyzed reactions and microwave-assisted synthesis techniques. These methods have demonstrated efficiency in producing high yields while minimizing by-products .

Table 3: Synthetic Methods Overview

| Methodology | Yield (%) | Time Required (hrs) |

|---|---|---|

| Palladium-Catalyzed Reaction | 85 | 6 |

| Microwave-Assisted Synthesis | 90 | 2 |

Case Study: Antidepressant Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the efficacy of a novel derivative based on the structure of this compound in treating major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo groups, supporting the compound's potential as an antidepressant .

Literature Review on Pharmacodynamics

A comprehensive review of pharmacodynamics related to piperazine derivatives highlighted the importance of molecular modifications on receptor binding affinities and therapeutic outcomes. The review emphasized how slight changes in chemical structure could lead to significant differences in pharmacological profiles .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one

- 1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)propan-1-one

- 1-(4-Chlorophenyl)-3-(4-isopropylpiperazin-1-yl)propan-1-one

Uniqueness

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a phenylpiperazine moiety makes it particularly interesting for research in medicinal chemistry and pharmacology.

Biologische Aktivität

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, also known by its CAS number 329779-12-6, is a compound that has attracted interest in various fields, particularly in medicinal chemistry. Its unique structure, which includes a chlorophenyl group and a phenylpiperazine moiety, suggests potential biological activities that warrant detailed exploration.

The molecular formula for this compound is C19H21ClN2O, with a molar mass of 328.84 g/mol. Key physical properties include:

- Density : 1.181 g/cm³

- Boiling Point : Approximately 490 °C

- pKa : 6.12

These properties influence its solubility and reactivity, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylpiperazine under acidic conditions, often using solvents like ethanol or methanol at elevated temperatures (60-80 °C) for several hours .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on:

- Dopamine Receptors : The phenylpiperazine structure suggests affinity for dopamine receptors, which are crucial in neuropharmacology.

- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, indicating potential antidepressant effects.

The exact mechanisms can vary based on the specific biological target and context of use.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit various pharmacological activities:

- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter levels, potentially alleviating symptoms of depression .

- Antimicrobial Properties : Certain derivatives have demonstrated selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting that this compound may have potential as an antibiotic .

- Antichlamydial Activity : Research indicates that modifications to the piperazine moiety can enhance antichlamydial activity, highlighting the importance of structural variations in biological efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observations |

|---|---|---|

| Antidepressant | Modulates neurotransmitter levels | |

| Antimicrobial | Effective against N. meningitidis | |

| Antichlamydial | Enhanced activity with specific modifications |

Case Study: Antidepressant Effects

In a study examining the effects of similar piperazine derivatives on mood disorders, compounds were evaluated for their ability to increase serotonin levels in synaptic clefts. Results indicated significant improvements in depressive symptoms in animal models, suggesting that this compound could be a candidate for further investigation in treating depression .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of phenylpiperazine derivatives found that certain modifications led to enhanced efficacy against H. influenzae. The study concluded that structural elements significantly influence antimicrobial activity and suggested pathways for developing new antibiotics based on this scaffold .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)10-11-21-12-14-22(15-13-21)18-4-2-1-3-5-18/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELISHYYIJUUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324000 | |

| Record name | 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329779-12-6 | |

| Record name | 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.